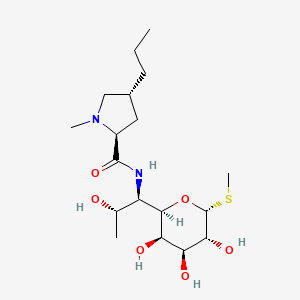

(2S,4S)-Argatroban

Vue d'ensemble

Description

(2S,4S)-Argatroban is an important synthetic compound used in medical research and laboratory experiments. It is a synthetic form of the natural amino acid L-arginine and is used as an anticoagulant. It is an important drug used in clinical settings to prevent and treat thrombotic disorders, such as stroke and myocardial infarction. In the lab, (2S,4S)-Argatroban is used for a variety of purposes, including as a research tool for studying the molecular basis of thrombosis, as well as for developing new therapeutic strategies.

Applications De Recherche Scientifique

Application in Glioma Imaging

- Scientific Field : Nuclear Medicine and Oncology .

- Summary of the Application : The tracer “(2S,4S)-Argatroban” is used in the diagnosis and treatment of clinical tumors, specifically gliomas .

- Methods of Application : A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Argatroban” in stable yield was obtained by adjusting the sequence of the synthetic steps . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments were conducted .

- Results or Outcomes : The experiments showed that the tumor had high uptake of “(2S,4S)-Argatroban” and the clearance was slow, but “(2S,4S)-Argatroban” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Argatroban” can penetrate the blood–brain barrier and image gliomas with a high contrast .

Application in Total Synthesis of Hemerocallisamine I

- Scientific Field : Organic Chemistry .

- Summary of the Application : “(2S,4S)-Argatroban” is used in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I .

- Methods of Application : The synthetic strategy involves “(2S,4S)-Argatroban” as the key intermediate . Starting from an achiral substrate, the target stereogenic centers were introduced by means of crystallization-induced diastereomer transformation (CIDT) in a highly stereoselective fashion .

- Results or Outcomes : The total synthesis of hemerocallisamine I was achieved, both in racemic and enantiopure form .

Application in Glioma Imaging Optimization

- Scientific Field : Nuclear Medicine and Oncology .

- Summary of the Application : The tracer “(2S,4S)-Argatroban” is used in the optimization of precursor synthesis conditions for glioma imaging .

- Methods of Application : A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Argatroban” in stable yield was obtained by adjusting the sequence of the synthetic steps . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments were conducted .

- Results or Outcomes : The experiments showed that the tumor had high uptake of “(2S,4S)-Argatroban” and the clearance was slow, but “(2S,4S)-Argatroban” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Argatroban” can penetrate the blood–brain barrier and image gliomas with a high contrast .

Application in Pharmaceutical and Organic Syntheses

- Scientific Field : Organic Chemistry .

- Summary of the Application : “(2S,4S)-Argatroban” is used as an intermediate in pharmaceutical and organic syntheses .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of the application are not detailed in the source .

Application in Optimization of Precursor Synthesis Conditions

- Scientific Field : Nuclear Medicine and Oncology .

- Summary of the Application : The tracer “(2S,4S)-Argatroban” is used in the optimization of precursor synthesis conditions for glioma imaging .

- Methods of Application : A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Argatroban” in stable yield was obtained by adjusting the sequence of the synthetic steps . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments were conducted .

- Results or Outcomes : The experiments showed that the tumor had high uptake of “(2S,4S)-Argatroban” and the clearance was slow, but “(2S,4S)-Argatroban” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Argatroban” can penetrate blood–brain barrier and image gliomas with a high contrast .

Application in Pharmaceutical and Organic Syntheses

- Scientific Field : Organic Chemistry .

- Summary of the Application : “(2S,4S)-Argatroban” is used as an intermediate in pharmaceutical and organic syntheses .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of the application are not detailed in the source .

Propriétés

IUPAC Name |

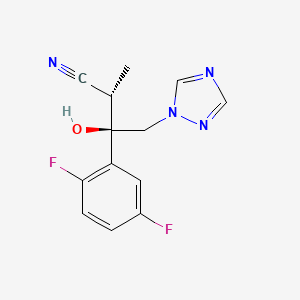

(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-OBHHBEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658446 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-Argatroban | |

CAS RN |

189264-03-7 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)